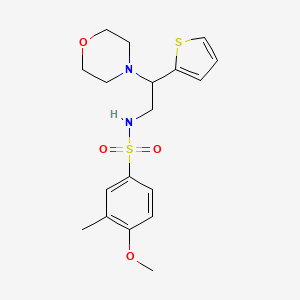
4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides, including compounds with the 1H-imidazol-1-yl moiety, has been explored as a means to produce selective class III electrophysiological activity. In one study, a series of 18 N-substituted imidazolylbenzamides or benzene-sulfonamides were synthesized and evaluated for their cardiac electrophysiological activity. The compounds, particularly 6a,d,f-k and 11, showed potency in the in vitro Purkinje fiber assay that was comparable to sematilide, a known potent selective class III agent. This suggests that the 1H-imidazol-1-yl group can effectively replace the methylsulfonylamino group in this context. One of the compounds, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (6a), was further studied in vivo and demonstrated efficacy in models of reentrant arrhythmias .
Another study focused on the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction. This process converted sydnone to 1,3,4-oxadiazolin-2-one, resulting in the title compounds (5a-h). These compounds were found to exhibit antimicrobial activity that was higher in some cases than the reference drugs used in the study .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in these studies is characterized by the presence of the 1H-imidazol-1-yl group and the 1,3,4-oxadiazolin-2-one moiety. These functional groups are crucial for the biological activity observed. The imidazolyl group in particular is a key feature for the electrophysiological activity of the benzamides, as it seems to mimic the action of the methylsulfonylamino group found in sematilide . The oxadiazolin-2-one ring in the second study's compounds is likely important for the antimicrobial activity observed, although the exact mechanism of action is not detailed in the abstract .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the use of a one-pot ring conversion reaction, which is a method that allows for the transformation of one heterocyclic ring system into another. This method was used to convert sydnone into the 1,3,4-oxadiazolin-2-one ring system, which is a key structural component of the synthesized benzamides . The synthesis of the imidazolylbenzamides likely involved multiple steps, including the formation of the imidazolyl group and its subsequent incorporation into the benzamide framework .
Physical and Chemical Properties Analysis
While the abstracts provided do not give detailed information on the physical and chemical properties of the synthesized compounds, we can infer that these properties are influenced by the presence of the imidazolyl and oxadiazolin-2-one groups. These functional groups can affect the solubility, stability, and reactivity of the compounds. For instance, the imidazolyl group could potentially increase the lipophilicity of the molecule, which might be beneficial for crossing biological membranes and reaching the site of action . The oxadiazolin-2-one ring might contribute to the stability of the compound and its ability to interact with microbial targets .
Scientific Research Applications
Imidazole and Pyrrole in Drug Design
Imidazole and pyrrole derivatives are prominent in medicinal chemistry due to their binding affinity to DNA and their potential as antimicrobial agents. For instance, thiosemicarbazide derivatives, used as precursors for synthesizing imidazole and pyrrole derivatives, have shown antimicrobial activity, suggesting their utility in developing new therapeutic agents (Elmagd et al., 2017). Similarly, pyrrole-imidazole (Py-Im) polyamides have been researched for their DNA-binding capabilities, indicating their potential for gene regulation and therapeutic applications (Liu & Kodadek, 2009).
Oxadiazole in Corrosion Inhibition
Oxadiazole derivatives have been evaluated for their corrosion inhibition properties, offering applications in materials science, specifically for protecting metals against corrosion. A study on 1,3,4-oxadiazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in sulphuric acid, suggesting their potential industrial applications (Ammal et al., 2018).
Benzamide in Anticancer Research
Benzamide derivatives have been synthesized and studied for their anticancer activity. Research into these compounds has shown promising results, indicating their potential as therapeutic agents in cancer treatment. For example, a study on benzimidazoles bearing the oxadiazole nucleus as anticancer agents provided insights into their in vitro anticancer activity, highlighting the importance of structural modifications for enhancing therapeutic potential (Rashid et al., 2012).
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-24-9-2-3-16(24)18-22-17(27-23-18)11-21-19(26)15-6-4-14(5-7-15)12-25-10-8-20-13-25/h2-10,13H,11-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONWDFBTZNNQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



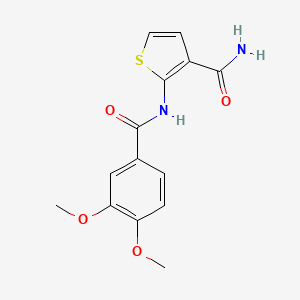
![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)
![1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2503046.png)

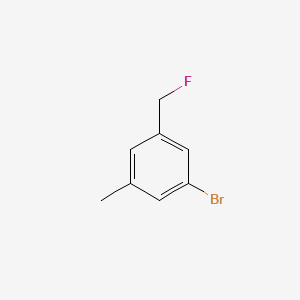
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)
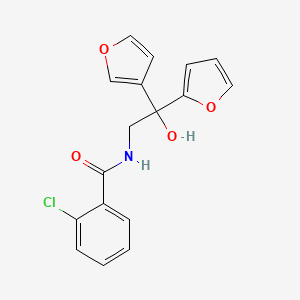
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)
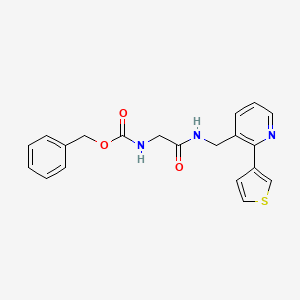
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)
